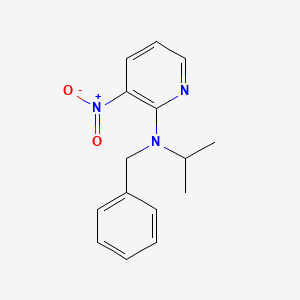

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality N-Benzyl-N-isopropyl-3-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N-isopropyl-3-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-3-nitro-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-12(2)17(11-13-7-4-3-5-8-13)15-14(18(19)20)9-6-10-16-15/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAPYTLIBTWIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties of 3-Nitropyridin-2-amine Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical thermodynamic properties of 3-nitropyridin-2-amine and its derivatives as they pertain to drug discovery and development. The 3-nitropyridin-2-amine scaffold is a key pharmacophore in a variety of biologically active molecules.[1] A thorough understanding of the thermodynamic characteristics of this class of compounds is paramount for optimizing their formulation, stability, and bioavailability. This guide delves into the theoretical underpinnings and practical applications of key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility studies. Detailed, field-proven protocols are provided to enable researchers to accurately characterize their own 3-nitropyridin-2-amine derivatives.

Introduction: The Thermodynamic Imperative in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, thermodynamic parameters are not merely academic curiosities; they are critical determinants of a drug candidate's success. For derivatives of 3-nitropyridin-2-amine, a scaffold of increasing interest in medicinal chemistry, a comprehensive thermodynamic profile is essential for:

-

Formulation Development: Understanding melting points, crystal forms (polymorphism), and solubility is fundamental to designing stable and effective dosage forms.

-

Stability and Shelf-Life: Thermal stability, as determined by decomposition temperatures, dictates storage conditions and shelf-life.

-

Bioavailability: The solubility of an active pharmaceutical ingredient (API) is a key factor influencing its absorption and, consequently, its therapeutic efficacy.

-

Process Chemistry: Thermodynamic data informs the optimization of crystallization, purification, and drying processes during manufacturing.

This guide will provide the foundational knowledge and practical methodologies to empower researchers to systematically evaluate the thermodynamic properties of their 3-nitropyridin-2-amine derivatives.

Core Thermodynamic Properties and Their Significance

The successful progression of a 3-nitropyridin-2-amine derivative through the drug development pipeline is contingent on a favorable balance of several key thermodynamic properties.

Thermal Stability and Decomposition

The inherent thermal stability of a molecule is a critical parameter that influences its handling, storage, and processing. The nitro and amino functional groups on the pyridine ring of 3-nitropyridin-2-amine derivatives can be susceptible to thermal degradation.[2]

Key Parameters:

-

Decomposition Temperature (Td): The temperature at which a compound begins to chemically degrade. This is a crucial indicator of its thermal stability.

-

Mechanism of Decomposition: Understanding the pathway of degradation can provide insights into potential incompatibilities and inform stabilization strategies.

Melting Behavior and Polymorphism

The melting point and associated enthalpy of fusion provide a wealth of information about the purity, crystallinity, and intermolecular forces within a solid-state material.

Key Parameters:

-

Melting Point (Tm): The temperature at which a solid transitions to a liquid. A sharp melting point is often indicative of high purity. For 2-amino-3-nitropyridine, the melting point is reported to be in the range of 163-165 °C.

-

Enthalpy of Fusion (ΔHf): The amount of energy required to melt a given amount of a solid at its melting point. This value is related to the strength of the crystal lattice.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct melting points, solubilities, and stabilities, which can significantly impact the performance of a drug.

Solubility

Solubility is a cornerstone of drug absorption and bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.

Key Parameters:

-

Aqueous Solubility: The extent to which a compound dissolves in water, typically measured across a physiologically relevant pH range.

-

Solvent Solubility: The solubility in various organic solvents is crucial for designing crystallization and purification processes. Qualitative data for 3-amino-4-nitropyridine suggests higher solubility in organic solvents compared to aqueous media.[3]

Experimental Determination of Thermodynamic Properties

A systematic and rigorous experimental approach is essential for obtaining reliable thermodynamic data. The following sections detail the principles and step-by-step protocols for the most critical analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining melting points, enthalpies of fusion, and detecting polymorphic transitions.

-

Sample Preparation: Accurately weigh 2-5 mg of the 3-nitropyridin-2-amine derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).

-

-

Data Analysis:

-

The resulting thermogram will show a peak corresponding to the melting of the sample.

-

The onset temperature of the endothermic peak is taken as the melting point (Tm).

-

The area under the peak is integrated to determine the enthalpy of fusion (ΔHf).

-

Caption: Workflow for DSC analysis of 3-nitropyridin-2-amine derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an indispensable tool for determining the thermal stability and decomposition temperature of a compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the 3-nitropyridin-2-amine derivative into a TGA pan (typically ceramic or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at room temperature.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining versus temperature.

-

The onset temperature of the major mass loss step is reported as the decomposition temperature (Td).

-

The presence of mass loss at lower temperatures (e.g., < 150 °C) can indicate the presence of residual solvent or water.

-

Caption: Workflow for TGA of 3-nitropyridin-2-amine derivatives.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

-

Sample Preparation: Add an excess amount of the 3-nitropyridin-2-amine derivative to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at different pH values, or organic solvents). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the initial volume of the solvent.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine via Nucleophilic Aromatic Substitution

Abstract: This document provides a detailed protocol for the synthesis of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine, a substituted 2-aminopyridine derivative. 2-Aminopyridine scaffolds are significant pharmacophores in medicinal chemistry and drug design due to their bioisosteric relationship with anilines but with improved metabolic stability.[1] The described methodology employs a classical and efficient nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heteroaromatic chemistry.[2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for procedural choices, safety protocols, and characterization methods.

Introduction and Scientific Rationale

The synthesis of substituted 2-aminopyridines is a frequent objective in the development of new pharmaceutical agents.[1][2] The target molecule, N-Benzyl-N-isopropyl-3-nitropyridin-2-amine, is prepared by reacting 2-chloro-3-nitropyridine with the secondary amine, N-benzyl-N-isopropylamine.

The chosen synthetic strategy hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing groups.[4] In the 2-chloro-3-nitropyridine substrate, two key features facilitate this reaction:

-

The Chlorine Atom (-Cl) at C2: Positioned adjacent to the ring nitrogen, it is a good leaving group.

-

The Nitro Group (-NO₂) at C3: This powerful electron-withdrawing group strongly activates the C2 position for nucleophilic attack by resonance and inductive effects. It stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[4][5]

This combination makes the SNAr pathway a highly regioselective and efficient method for forging the C2–N bond under relatively mild conditions.[2]

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image, not from a search result)

Mechanism: The reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The secondary amine, N-benzyl-N-isopropylamine, acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. This step disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer complex is delocalized and stabilized by the adjacent electron-withdrawing nitro group.

-

Elimination: The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group, yielding the final product. A base is used to neutralize the HCl generated during the reaction.

Below is a diagram illustrating the mechanistic pathway.

Caption: SNAr mechanism for the synthesis of the target compound.

Materials, Reagents, and Equipment

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equivalents |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | Solid | 1.00 g | 6.31 | 1.0 |

| N-Benzyl-N-isopropylamine | C₁₀H₁₅N | 149.23 | 0.903 g/mL | 1.14 g (1.26 mL) | 7.57 | 1.2 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.726 g/mL | 1.28 g (1.76 mL) | 12.62 | 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | ~200 mL | - | - |

| Saturated NaCl (Brine) | NaCl(aq) | - | Aqueous | ~100 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | As needed | - | - |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with nitrogen/argon inlet

-

Heating mantle with temperature controller

-

Glass funnel and separatory funnel (250 mL)

-

Erlenmeyer flasks

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be monitored at key stages using Thin Layer Chromatography (TLC).

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.00 g, 6.31 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to dissolve the solid.

-

In sequence, add N-benzyl-N-isopropylamine (1.26 mL, 7.57 mmol) and triethylamine (1.76 mL, 12.62 mmol) to the stirred solution via syringe.

-

Equip the flask with a reflux condenser and purge the system with nitrogen or argon for 5-10 minutes.

Rationale: Anhydrous solvent is used to prevent potential side reactions with water. Triethylamine acts as a non-nucleophilic base to scavenge the HCl formed, driving the reaction to completion. An inert atmosphere prevents oxidation of the amine.

Step 2: Reaction and Monitoring

-

Heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain stirring at this temperature for 4-6 hours.

-

Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase). Spot the crude reaction mixture against the 2-chloro-3-nitropyridine starting material. The reaction is complete upon the disappearance of the starting material spot.

Step 3: Workup and Extraction

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 250 mL separatory funnel containing ethyl acetate (100 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated aqueous NaCl (brine, 1 x 50 mL).

Rationale: The water washes remove the DMF solvent and the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

Step 4: Drying and Concentration

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Benzyl-N-isopropyl-3-nitropyridin-2-amine.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expect characteristic signals for the benzyl, isopropyl, and substituted pyridine protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 272.14).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-O stretches of the nitro group (typically ~1530 and 1350 cm⁻¹).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Chloro-3-nitropyridine: Harmful if swallowed.[6] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[7] Avoid breathing dust and ensure thorough washing after handling.[6]

-

N-Benzyl-N-isopropylamine: Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation.[9] It is a combustible liquid.[9] Keep away from heat and open flames.[10]

-

Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9][11]

References

-

Movassaghi, M., & Hill, M. D. (2006). A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides. PMC. [Link]

-

Paul, N. D., et al. (2021). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Publications. [Link]

-

Klapars, A., & Campos, K. R. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

- Lee, H. K., et al. (2006). Process for preparing 2-aminopyridine derivatives.

-

Capot Chemical. (2019). Material Safety Data Sheet: 2-Chloro-3-nitropyridine. [Link]

-

Organic Preparations and Procedures Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides. [Link]

-

Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. ResearchGate. [Link]

-

Synthetic Chemist. (n.d.). The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N-Isopropyl-N-benzylamine. [Link]

-

Clark, J. H., et al. (2021). Amination of 2-halopyridines. ResearchGate. [Link]

-

Galyak, I. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

-

Stevens, E. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

-

Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link]

-

PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. [Link]

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.com [capotchem.com]

- 8. chemos.de [chemos.de]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. merckmillipore.com [merckmillipore.com]

Procedure for nucleophilic aromatic substitution on nitropyridines

Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines

Executive Summary

The pyridine ring is a privileged scaffold in drug discovery, yet its electron-deficient nature often necessitates harsh conditions for functionalization. The introduction of a nitro group (

-

Nitro-Activated Displacement: Using the nitro group to activate a leaving group (halide).[1][2]

-

Denitro-Substitution: Using the nitro group as the leaving group (nitro-displacement).

Key Value Proposition: Mastering nitro-displacement allows for unique retrosynthetic disconnections, enabling the late-stage introduction of complex nucleophiles at positions (C2/C4) that are otherwise difficult to access.

Mechanistic Grounding & Strategic Analysis

The Electronic Landscape

The pyridine nitrogen renders the ring electron-deficient (π-deficient). A nitro group further depletes electron density, making the ring highly susceptible to nucleophilic attack.[1][3]

-

C2/C4 Activation: A nitro group at C2 or C4 activates the ring via both inductive (-I) and mesomeric (-M) effects, stabilizing the anionic Meisenheimer intermediate.

-

C3 Deactivation: A nitro group at C3 activates primarily via induction. It is significantly less reactive toward SNAr than C2/C4 isomers.

Pathway Visualization

The following diagram illustrates the critical bifurcation in reactivity based on the substrate structure.

Caption: Mechanistic bifurcation for SNAr on nitropyridines. Path B requires careful control of nitrite byproducts.

Critical Parameters & Optimization

| Parameter | Recommendation | Rationale |

| Solvent | DMSO, DMF, NMP | High dielectric constant stabilizes the polar transition state and the anionic Meisenheimer complex. |

| Base | K₂CO₃, Cs₂CO₃, DIPEA | Carbonates are preferred for phenols/thiols. Cesium (Cs⁺) can improve solubility and reactivity via the "Cesium Effect." |

| Temperature | 0°C to 80°C | Path A often proceeds at RT. Path B (Nitro displacement) usually requires heating (60–100°C). |

| Leaving Group | F > NO₂ ≈ Cl > Br | Fluorine is the best LG for SNAr due to high electronegativity (lowering LUMO energy). Nitro is comparable to Chlorine. |

| Scavenger | Sulfamic Acid / Urea | Specific to Path B: Displacing |

Experimental Protocols

Protocol A: Displacement of Halogen (Nitro-Activated)

Use Case: Synthesizing amino-nitropyridines from chloro-nitropyridines.

Materials:

-

Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base: DIPEA (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or THF [0.2 M]

Procedure:

-

Setup: Charge a round-bottom flask with 2-Chloro-3-nitropyridine and MeCN.

-

Addition: Add DIPEA followed by dropwise addition of Morpholine at 0°C.

-

Note: The reaction is often exothermic. Control temperature to prevent side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS (typically < 2 hours).

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Color Change: Reaction mixture often turns deep yellow/orange upon formation of the intermediate.

-

LC-MS: Disappearance of Cl-isotope pattern (3:1 ratio) confirms substitution.

Protocol B: Displacement of Nitro Group (Denitro-substitution)

Use Case: Introducing nucleophiles at C2/C4 by ejecting the nitro group. This is chemically more demanding.

Materials:

-

Substrate: 4-Nitropyridine (1.0 equiv)

-

Nucleophile: Benzyl alcohol (1.2 equiv)

-

Base: NaH (1.3 equiv) or K₂CO₃ (2.0 equiv)

-

Solvent: DMF (anhydrous) [0.5 M]

-

Additive: Urea (0.5 equiv) - Optional but recommended to scavenge nitrite.

Procedure:

-

Nucleophile Activation:

-

If using NaH: Suspend NaH in DMF at 0°C. Add Benzyl alcohol dropwise. Stir 30 min until H₂ evolution ceases.

-

If using K₂CO₃: Combine alcohol, base, and urea in DMF and stir at RT for 15 min.

-

-

Substrate Addition: Add 4-Nitropyridine solution (in DMF) slowly to the activated nucleophile.

-

Critical: Reverse addition (Nucleophile into Substrate) can lead to bis-substitution or polymerization if the substrate is very reactive.

-

-

Heating: Heat to 60–80°C. Monitor closely.

-

Endpoint: 4-Nitropyridine is prone to reduction; ensure the major peak is product (

) and not the amine (

-

-

Quench: Cool to 0°C. Quench with sat. NH₄Cl.

-

Workup: Extract with Et₂O (DMF is difficult to remove from EtOAc). Wash organic layer copiously with water/LiCl (5%) to remove DMF.

Expert Insight - The "Ambident" Risk:

The leaving group, nitrite (

Troubleshooting & Advanced Considerations

Regioselectivity & Migration

A phenomenon known as Nitro-Group Migration can occur, particularly with 3-bromo-4-nitropyridine systems, where the nitro group may migrate to the 3-position under basic conditions before or during substitution.

-

Diagnosis: If NMR shows a change in substitution pattern (e.g., coupling constants change from ortho to meta), suspect migration.

-

Remedy: Lower the temperature and use non-polar solvents (Toluene) if solubility permits, as migration is often solvent-dependent.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction | Substrate deactivated (e.g., 3-nitropyridine) | Switch to stronger nucleophile (Thiol/Alkoxide) or higher temp (120°C in DMSO). |

| Reduction to Amine | Redox reaction with Nucleophile | Avoid metallic containers. Degas solvents. Ensure Nucleophile is not a reducing agent. |

| Tarry/Black Mixture | Polymerization / Decomposition | Run reaction more dilute (0.1 M). Lower temperature. Exclude light. |

| Product is Unstable | Oxidation by released Nitrite | Add Urea or Sulfamic acid to the reaction or workup. |

Safety & Handling

-

Toxicity: Nitropyridines are toxic if swallowed and are skin irritants. Handle in a fume hood.

-

Energetics: While more stable than polynitro-benzenes, nitropyridines are energetic. Do not heat neat or to dryness without testing thermal stability (DSC).

-

Waste: Aqueous waste from Protocol B contains nitrites. Dispose of separately from standard organic waste to avoid forming nitrosamines in the waste stream.

References

-

Mechanism of SNAr: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Reactivity of Nitropyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Nitro-Group Migration: Jia, Y., et al. (2005). "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration." Heterocycles, 65(9).[4]

-

SNAr Kinetics & Solvent Effects: Forlani, L. (1988). "Nucleophilic aromatic substitution on nitropyridines." Journal of Chemical Research.

-

Regioselectivity Studies: Mahdhaoui, F., et al. (2019). "SNAr reactions of substituted pyridines with secondary amines in aqueous solution." International Journal of Chemical Kinetics.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals actively working with N-Benzyl-N-isopropyl-3-nitropyridin-2-amine. Our goal is to provide a practical, in-depth resource that moves beyond simple protocols to address the specific challenges encountered during the purification of this molecule. We will explore the causal relationships behind common issues and offer field-proven solutions to streamline your workflow and enhance final product purity.

Troubleshooting Purification Issues

This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions based on the unique chemical properties of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine.

Issue 1: Severe Peak Tailing in Column Chromatography

Q: My chromatogram shows significant peak tailing for the target compound on a standard silica gel column. What is causing this, and how can I achieve a symmetrical peak shape?

A: Peak tailing with amine-containing compounds on silica gel is a classic problem rooted in the chemistry of the stationary phase.[1]

-

Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your compound (both the pyridine ring and the exocyclic amine) can undergo strong, secondary ionic interactions with these acidic sites. This causes a portion of the analyte molecules to "stick" to the column, eluting slowly and creating a tailed peak.

-

Actionable Solutions:

-

Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This competitively binds to the acidic silanol sites, preventing your compound from interacting with them.

-

Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your hexane/ethyl acetate or DCM/methanol mobile phase.[2]

-

Alternatively, use a pre-mixed mobile phase containing a small percentage of ammonium hydroxide in methanol, though be aware of potential on-column reactions with sensitive compounds.[3]

-

-

Change of Stationary Phase: If tailing persists, the issue is best solved by changing the stationary phase to one with a less acidic character.

-

Neutral Alumina: Alumina is generally more basic than silica and can be an excellent choice for purifying amines.

-

Amine-Functionalized Silica (KP-NH): These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents silanol interactions, often resulting in excellent peak shapes.[2]

-

Florisil: This magnesium-silicate-based adsorbent is less acidic than silica and has been successfully used for purifying other nitropyridine derivatives.[4]

-

-

Issue 2: The Compound Fails to Crystallize and "Oils Out"

Q: I've isolated my crude product, which appears relatively pure by TLC, but it refuses to crystallize from solution, instead forming an oil. What steps can I take to induce crystallization?

A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating, or when the concentration of impurities is high enough to depress the melting point significantly.

-

Causality: The bulky, flexible N-benzyl and N-isopropyl groups can disrupt efficient crystal lattice packing, making the compound prone to oiling, especially in the presence of minor impurities.

-

Actionable Solutions:

-

Reduce Cooling Rate: Slow down the crystallization process. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C), followed by a freezer (-20 °C). Rapid cooling dramatically increases the likelihood of oiling.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.

-

Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to re-dissolve the oil and then evaporate some of the solvent to create a more concentrated solution before attempting to cool it again.

-

Change Solvent System: The choice of solvent is critical.[5] If a single solvent fails, try a two-solvent system (e.g., dissolve the compound in a small amount of a good solvent like ethyl acetate or acetone, then slowly add a poor solvent like hexanes until the solution becomes faintly cloudy, then heat to clarify and cool slowly).[5]

-

Issue 3: Low Recovery After Purification

Q: My yield of purified product is significantly lower than expected after column chromatography. Where could my compound be lost?

A: Low recovery can stem from several factors, including irreversible adsorption to the column, degradation, or physical loss during work-up.

-

Causality: The combination of a polar nitro group and basic amine functionalities can lead to strong adsorption on highly active stationary phases. Furthermore, nitropyridines can be susceptible to degradation under certain conditions.

-

Actionable Solutions:

-

Column Deactivation: If you suspect irreversible adsorption on silica, "deactivate" the column by pre-flushing it with your mobile phase containing the basic modifier (e.g., 1% TEA) before loading your sample. This ensures the active sites are occupied before your compound is introduced.

-

Check for Degradation: Run a 2D TLC test. Spot your crude material on a TLC plate, run it in one direction, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates your compound is degrading on the stationary phase.[1] In this case, switch to a more inert phase like end-capped silica or alumina.[1]

-

Optimize Extraction: Ensure your extraction and washing steps are performed at the correct pH. If washing with an acidic solution to remove basic impurities, your weakly basic product might also partition into the aqueous layer. Check the pH carefully and consider back-extracting the aqueous layers to recover any lost product.

-

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a column chromatography method for this compound?

A: Start with thin-layer chromatography (TLC) using standard silica plates.

-

Eluent System: Begin with a 4:1 mixture of Hexane:Ethyl Acetate. This solvent system is effective for a wide range of N-substituted amines and pyridines.[6]

-

Assess Rf: Spot your crude reaction mixture and aim for a target Rf (retention factor) of ~0.3 for your product.

-

If the Rf is too low (stuck at the baseline), increase the eluent polarity by moving to 2:1 or 1:1 Hexane:EtOAc.

-

If the Rf is too high (runs with the solvent front), decrease polarity with 9:1 Hexane:EtOAc.

-

-

Check for Tailing: Observe the spot shape on the TLC plate. If it streaks, add one drop of triethylamine to your TLC development chamber and re-run the plate. If the spot shape improves, you will need to add ~0.5-1% TEA to your column eluent.

Q: How do I select an appropriate solvent for recrystallization?

A: The principle of recrystallization is "like dissolves like, but with a temperature differential." The ideal solvent should dissolve your compound completely when hot but poorly when cold.

-

Screening: Place a few milligrams of your crude product into several small test tubes. Add ~0.5 mL of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) to each tube.

-

Observation:

-

A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

-

If the compound is soluble in one solvent at room temperature (e.g., DCM) and insoluble in another (e.g., hexanes), this pair is a good candidate for a two-solvent recrystallization.[5]

-

-

Common Systems: For compounds with aromatic and polar groups, ethanol or isopropanol are often excellent choices.[7] A mixture of hexanes and ethyl acetate is also a versatile option.[5]

Q: What is the best way to assess the final purity of my compound?

A: A combination of techniques is necessary to confirm both identity and purity.

-

Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For higher scrutiny, HPLC analysis is recommended.

-

Spectroscopy:

-

¹H and ¹³C NMR: This is the most powerful tool. It will confirm the structure of your compound and reveal the presence of any impurities with distinct signals. Integration of proton signals can provide a quantitative estimate of purity against a known standard.

-

Mass Spectrometry (MS): Confirms the molecular weight of your compound.

-

-

Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Key Purification Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)

-

Slurry Preparation: Dry pack a column with silica gel. Alternatively, create a slurry of silica gel in your starting eluent (e.g., 9:1 Hexane:EtOAc + 1% TEA) and pack the column.

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

-

Elution: Begin elution with your starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) as required to move your compound down the column.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.

-

Induce Cloudiness: While the solution is still hot, slowly add hexanes dropwise until you observe a persistent faint cloudiness (turbidity).

-

Re-dissolution: Add a few drops of hot ethyl acetate to make the solution clear again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

-

Crystallization: Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize precipitation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

-

Drying: Dry the purified crystals in a vacuum oven.

Visualization and Data Summary

Troubleshooting Workflow for Chromatography

The following diagram outlines a decision-making process for troubleshooting common issues during the chromatographic purification of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine.

A decision tree for troubleshooting common chromatography issues.

Table 1: Recommended Solvent Systems

| Technique | Solvent System | Modifier/Notes |

| Column Chromatography | Hexane / Ethyl Acetate | Start at 9:1, increase polarity as needed. Add 0.5-1% TEA for silica. |

| Dichloromethane / Methanol | For more polar impurities. Start at 98:2. Add 0.5-1% TEA for silica. | |

| Recrystallization | Ethanol or Isopropanol | Good single-solvent option for polar crystalline compounds. |

| Ethyl Acetate / Hexanes | Versatile two-solvent system. | |

| Toluene / Hexanes | Good for aromatic compounds; use with caution. |

References

-

Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. Available at: [Link]

- BenchChem Technical Support Team. (2025).

- BenchChem Technical Support Team. (2025).

- Stahly, G. P. (1982). Process for manufacturing N-benzyl-N-isopropyl amides. Google Patents.

- General procedure for the N-alkyl

- Umofia, E., Abayeh, O. J., Omuaru, V. O. T., & Achugasim, O. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemico-Physical and Research Sciences.

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).

- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990). Google Patents.

- General One-Pot, Three-Step Methodology Leading to an Extended Class of N-Heterocyclic C

- Dondoni, A., Franco, S., Junquera, F., Merchán, F., Merino, P., & Tejero, T. (1994). Synthesis of N-benzyl nitrones.

- Process for preparation of nitropyridine derivatives. (2010). Google Patents.

- Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. (n.d.).

-

Cohen, R. D., & Chetwyn, N. P. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. PubMed. Available at: [Link]

- N-Isopropylbenzylamine synthesis. (n.d.). ChemicalBook.

- Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.

- Nitropyridines: Synthesis and reactions. (2000).

- Ramu, A., & Rajendrakumar, K. (n.d.). Materials: N-Isopropyl acrylamide (NIPAM; Aldrich, 97%)

-

Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

- How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board.

- Bickler, B. (2023).

- An In-Depth Technical Guide on the Historical and Early Research of 3-Amino-4-nitropyridine. (2025). BenchChem.

- Nitropyridines, Their Synthesis and Reactions. (2000).

- Column Chrom

- Method for synthesizing N-isopropylbenzylamine. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]

- 3. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. ijcrcps.com [ijcrcps.com]

Technical Support Center: Optimizing N-Benzyl-N-isopropyl-3-nitropyridin-2-amine Synthesis

Welcome to the technical support center for the synthesis of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond basic protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction for reduced reaction times and improved yields.

Reaction Overview and Mechanism

The synthesis of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine is achieved by reacting a 2-halo-3-nitropyridine substrate with the secondary amine, N-benzyl-N-isopropylamine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C-3 position.[1][2] The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex.[3][4] This intermediate is resonance-stabilized, with the negative charge delocalized onto the pyridine nitrogen and the oxygen atoms of the nitro group. The subsequent, faster step involves the elimination of the leaving group to restore aromaticity and yield the final product.[3][5]

Caption: Figure 1: SNAr Mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to optimize your reaction time.

Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors I should investigate first?

A slow or incomplete reaction is the most common issue. The rate of an SNAr reaction is governed by several interconnected factors. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

-

Confirm Reagent Purity: Ensure the 2-halo-3-nitropyridine starting material and the N-benzyl-N-isopropylamine are pure and free of moisture.

-

Evaluate Solvent Choice: Are you using a polar aprotic solvent like DMSO or DMF? Protic solvents can significantly hinder the reaction.

-

Check Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[1] Is your reaction being sufficiently heated?

-

Assess Stoichiometry and Basicity: Is there a possibility of side reactions consuming your nucleophile? The HCl or HBr generated can protonate the starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base is often required.

Caption: Figure 2: Initial troubleshooting workflow for slow reactions.

Q2: How does the choice of leaving group (X = F, Cl, Br) on the 2-halo-3-nitropyridine impact reaction time?

The identity of the leaving group has a profound, and sometimes counter-intuitive, effect on the reaction rate. For SNAr reactions, the typical reactivity order is F > Cl > Br > I .[1]

This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to attack by the amine nucleophile.[3][5] While the C-F bond is stronger than C-Cl or C-Br, breaking this bond occurs in the fast, non-rate-determining elimination step.

Recommendation: If you are using 2-chloro-3-nitropyridine and experiencing slow reaction kinetics, switching to 2-fluoro-3-nitropyridine, if commercially available, will almost certainly accelerate the reaction.

Q3: My nucleophile, N-benzyl-N-isopropylamine, seems unreactive. How can I improve its performance?

There are two primary considerations for the nucleophile: its intrinsic nucleophilicity and its availability in the reaction mixture.

-

Steric Hindrance: N-benzyl-N-isopropylamine is a moderately bulky secondary amine. While effective, significant steric hindrance around the nitrogen atom can slow its attack on the pyridine ring. This is an intrinsic property that is difficult to change.

-

In-Situ Protonation: As the reaction proceeds, it generates one equivalent of acid (e.g., HCl if starting from 2-chloro-3-nitropyridine). This acid will protonate the basic nitrogen of the starting amine, forming an ammonium salt. This salt is not nucleophilic and will not participate in the reaction, effectively reducing the concentration of your active nucleophile and stalling the reaction.

Solution: Add a Non-Nucleophilic Base To scavenge the acid produced, it is highly recommended to add an auxiliary, non-nucleophilic base to the reaction mixture. This ensures the N-benzyl-N-isopropylamine remains in its free, nucleophilic form.

| Base | Molar Equivalents (Typical) | Notes |

| N,N-Diisopropylethylamine (DIPEA) | 1.5 - 2.0 eq | Excellent choice. Highly basic but sterically hindered, preventing it from competing as a nucleophile.[6] |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 eq | A common, inexpensive inorganic base. Heterogeneous, so requires efficient stirring. |

| Triethylamine (Et₃N) | 1.5 - 2.0 eq | Can be used, but is less sterically hindered than DIPEA and may lead to minor side products. |

Q4: What is the optimal solvent for this reaction, and why does it matter so much?

Solvent choice is critical for SNAr reaction rates. Polar aprotic solvents are strongly recommended. [1][7]

-

Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Solvents to Avoid: Protic solvents like water, methanol, or ethanol.

The role of the solvent is to stabilize the charged Meisenheimer intermediate.[4] Polar aprotic solvents are particularly effective because they can solvate cations well but are poor at solvating anions. This leaves the amine nucleophile relatively "naked" and more reactive.[1][7] In contrast, protic solvents form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" that increases the activation energy for the nucleophilic attack and drastically slows the reaction.

Q5: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

While the desired reaction is generally clean, side products can form, especially under forcing conditions (e.g., very high temperatures).

-

Potential for Dialkylation/Rearrangement: While less common with secondary amines, at very high temperatures, there's a remote possibility of side reactions involving the benzyl group.

-

Reaction with Solvent: At extreme temperatures (>150-160 °C), solvents like DMF can begin to decompose and participate in side reactions.

-

Elimination Products: If there are acidic protons on substituents of the pyridine ring, high temperatures and a strong base could potentially lead to elimination side reactions.

Minimization Strategies:

-

Temperature Control: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate (see Protocol 2).

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, especially if the reactants or products are sensitive to air at high temperatures.

-

Use a Hindered Base: Using a base like DIPEA minimizes the risk of the base itself acting as a nucleophile.[6]

Q6: How much will increasing the temperature help, and are there risks?

Increasing the reaction temperature is a powerful tool to accelerate the reaction, as it directly increases the kinetic energy of the molecules, helping them overcome the activation energy barrier. As a general rule of thumb (the Arrhenius equation), the rate of many organic reactions can double for every 10 °C increase in temperature.

Recommended Temperature Range: 60 °C to 120 °C.

Risks of Excessive Heat:

-

Increased Side Products: As mentioned in Q5, higher temperatures can activate alternative reaction pathways.

-

Reagent/Product Decomposition: The nitro group, in particular, can be sensitive to very high temperatures, potentially leading to decomposition and a lower yield of the desired product.

-

Safety: Be mindful of the boiling points of your solvent and reagents. Ensure your experimental setup (e.g., reflux condenser) is appropriate for the chosen temperature.

Experimental Optimization Protocol

This protocol provides a framework for systematically optimizing the reaction conditions to reduce reaction time.

Protocol: Screening Reaction Parameters

Objective: To identify the optimal solvent and temperature for the synthesis.

-

Setup: Arrange three parallel reaction vessels (e.g., round-bottom flasks or reaction tubes) equipped with stir bars and reflux condensers under a nitrogen atmosphere.

-

Reagents (per vessel):

-

2-Chloro-3-nitropyridine: 1.0 eq

-

N-Benzyl-N-isopropylamine: 1.1 eq

-

N,N-Diisopropylethylamine (DIPEA): 1.5 eq

-

-

Solvent Addition:

-

Vessel 1: Add DMF (to achieve 0.5 M concentration).

-

Vessel 2: Add DMSO (to achieve 0.5 M concentration).

-

Vessel 3: Add NMP (to achieve 0.5 M concentration).

-

-

Heating & Monitoring:

-

Heat all three vessels to 80 °C using a heating block or oil bath.

-

Monitor the reaction progress every hour by taking a small aliquot and analyzing via Thin Layer Chromatography (TLC) or LC-MS.

-

Record the time to >95% conversion of the starting material.

-

-

Temperature Optimization:

-

Based on the best-performing solvent from step 4, set up a new reaction.

-

If the reaction at 80 °C was slow (>8 hours), increase the temperature to 100 °C or 120 °C and monitor again.

-

If the reaction was very fast but produced impurities, decrease the temperature to 60 °C.

-

Data Summary: Impact of Conditions on Reaction Time

The following table provides an example of expected outcomes based on the principles discussed. Actual times will vary based on specific substrate purity and experimental setup.

| Leaving Group (X) | Solvent | Temperature (°C) | Base (1.5 eq) | Expected Reaction Time (Approx.) | Expected Yield |

| Cl | Toluene | 80 | None | > 48 hours | < 10% |

| Cl | Ethanol | 80 | DIPEA | > 24 hours | < 30% |

| Cl | DMF | 80 | None | 12 - 18 hours (stalls) | ~50% |

| Cl | DMF | 80 | DIPEA | 6 - 8 hours | > 90% |

| Cl | DMSO | 100 | DIPEA | 2 - 4 hours | > 90% |

| F | DMF | 80 | DIPEA | 1 - 2 hours | > 95% |

References

-

Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

-

Request PDF. (2025). Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. [Link]

-

Dadkhah, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC. [Link]

-

LibreTexts. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

-

ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

-

MacMillan, D. W. C., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. [Link]

-

Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. RSC Publishing. [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

-

ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.